Capsaicin

Description

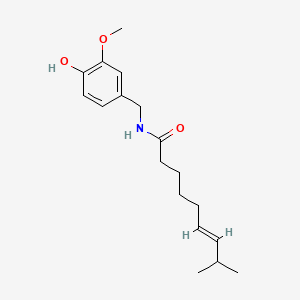

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUWZUDDOIDPM-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Record name | capsaicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Capsaicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020241 | |

| Record name | Capsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red solid with a volatile pungent odor; [HSDB] Formulated as dry powder, liquid, and liquid spray; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystalline powder. | |

| Record name | Capsaicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

210-220, BP: 210-220 °C at 0.01 mm Hg, 210.00 to 220.00 °C. @ 0.01 mm Hg, 410-428 °F | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in cold water, Practically insoluble in cold water, Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide, Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Capsaicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pure dark red solid, Monoclinic rectangular plates or scales from petroleum ether, Monoclinic, rectangular plates, crystals and scales | |

CAS No. |

404-86-4 | |

| Record name | Capsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsaicin [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capsaicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Capsaicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nonenamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-, (6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Capsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Capsaicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S07O44R1ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

65 °C, 149 °F | |

| Record name | Capsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPSAICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1014 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Molecular Biology and Biosynthesis of Capsaicinoids

Biosynthetic Pathways of Capsaicin (B1668287)

Phenylpropanoid Pathway Involvement

The phenylpropanoid pathway is a central metabolic route in plants, responsible for the synthesis of a wide array of phenolic compounds. In the context of capsaicin biosynthesis, this pathway is harnessed to produce vanillylamine, the aromatic precursor. The journey begins with the amino acid phenylalanine. researchgate.netresearchgate.net A series of enzymatic reactions transforms phenylalanine into a variety of intermediates, including cinnamic acid, p-coumaric acid, and caffeic acid. researchgate.netnih.gov Key enzymes in this conversion include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and coumarate 3-hydroxylase (C3H). researchgate.netresearchgate.net The subsequent methylation of caffeic acid, catalyzed by caffeic acid O-methyltransferase (COMT), is a critical step leading towards the formation of vanillin. researchgate.netnih.gov This vanillin then undergoes a transamination reaction to yield the final aromatic component, vanillylamine. nih.govresearchgate.net

Key Intermediates in the Phenylpropanoid Pathway for Vanillylamine Synthesis

| Intermediate | Description |

| Phenylalanine | The initial amino acid precursor. |

| Cinnamic Acid | Formed from phenylalanine by the action of PAL. |

| p-Coumaric Acid | Produced from cinnamic acid by C4H. |

| Caffeic Acid | Formed by the hydroxylation of p-coumaric acid. |

| Ferulic Acid | A methylated derivative of caffeic acid. |

| Vanillin | The immediate precursor to vanillylamine. |

| Vanillylamine | The final aromatic component of capsaicin. |

Branched-Chain Fatty Acid Pathway Involvement

Concurrently with the phenylpropanoid pathway, the branched-chain fatty acid pathway is activated to produce the acyl moiety of capsaicin. This pathway utilizes the amino acids valine or leucine as its starting material. nih.gov These amino acids are converted into branched-chain α-keto acids through the action of branched-chain amino acid aminotransferase (BCAT). wikipedia.orgnih.gov These α-keto acids then serve as primers for fatty acid synthesis. The elongation of the fatty acid chain occurs through the addition of two-carbon units derived from acetyl-CoA via the fatty acid synthase (FAS) complex. nih.gov A key enzyme in this elongation process is β-ketoacyl-ACP synthase (KAS), which catalyzes the condensation reactions. oup.comnih.govnih.gov The final branched-chain fatty acid, typically 8-methyl-6-nonenoic acid for capsaicin, is then activated to its CoA ester form, preparing it for the final condensation step.

Enzymology of Capsaicin Biosynthesis

The intricate biosynthetic pathways of capsaicin are orchestrated by a suite of specific enzymes. The characterization of these enzymes has been pivotal in understanding the regulation and mechanics of capsaicinoid production.

Capsaicin Synthase (CS) Activity and Characterization

The final and decisive step in capsaicin biosynthesis is the condensation of vanillylamine and the branched-chain fatty acyl-CoA. This reaction is catalyzed by the enzyme capsaicin synthase (CS). nih.govnih.govexpasy.org Research has shown a direct correlation between CS activity and the level of pungency in different Capsicum genotypes. nih.gov The CS enzyme has been purified and characterized, revealing a molecular weight of approximately 35-38 kDa. nih.govnih.gov Immunolocalization studies have confirmed that CS is specifically located in the placental tissues of chili pepper fruits, the site of capsaicinoid accumulation. nih.gov The expression of the gene encoding CS, often referred to as csy1 or Pun1, is a key determinant of a pepper's ability to produce capsaicin. nih.govnih.gov

Characteristics of Capsaicin Synthase (CS)

| Property | Finding | Source |

| Function | Catalyzes the condensation of vanillylamine and a branched-chain fatty acyl-CoA. | nih.govnih.gov |

| Molecular Weight | Approximately 35-38 kDa. | nih.govnih.gov |

| Localization | Specifically localized to the placental tissues of Capsicum fruits. | nih.gov |

| Gene | Encoded by the csy1 or Pun1 gene. | nih.govnih.gov |

Role of Aminotransferases (pAMT)

A crucial step in the phenylpropanoid branch of the pathway is the conversion of vanillin to vanillylamine. This amination reaction is catalyzed by a putative aminotransferase, commonly abbreviated as pAMT. nih.govfrontiersin.org For a long time, the identity of this enzyme was speculative, but recent biochemical studies have provided definitive proof of its function. nih.gov It has been demonstrated that recombinant pAMT can convert vanillin to vanillylamine in the presence of an amino donor. nih.gov The inhibition of pAMT activity leads to a significant reduction in capsaicinoid synthesis, confirming its essential role in the pathway. nih.gov Consequently, it has been proposed that pAMT be more formally named vanillin aminotransferase (VAMT). nih.gov Non-functional alleles of the pAMT gene are responsible for the lack of pungency in some non-pungent pepper varieties. frontiersin.org

Ketoacyl-ACP Synthase (Kas)

Ketoacyl-ACP Synthase (Kas) is a critical enzyme in the branched-chain fatty acid pathway, one of the two primary pathways that converge to produce capsaicinoids. nih.gov The Kas enzyme is a component of the fatty acid synthase (FAS) complex. cas.cz Its primary function is to elongate the branched-chain fatty acid precursors, which are derived from amino acids like valine or leucine. nih.govcas.cz This elongation process is essential for creating the fatty acid tail of the capsaicinoid molecule.

The expression of the Kas gene is closely linked to the production of capsaicinoids. Studies have shown that the downregulation of other key genes in the pathway, such as AT3, can lead to a significant decrease in Kas gene expression, consequently reducing capsaicinoid synthesis. cas.cz For instance, silencing the AT3 gene has been observed to cause a 90.4% reduction in Kas expression. cas.cz This indicates a coordinated regulation of genes within the capsaicinoid biosynthetic pathway. Furthermore, the expression of Kas is developmentally regulated, with its transcripts being detected in the placenta of pungent pepper fruits, particularly during the stages of active capsaicinoid accumulation. researchgate.netresearchgate.net

Acyltransferases (AT3)

Acyltransferase 3 (AT3), also known as capsaicin synthase, is a pivotal enzyme that catalyzes the final step in the biosynthesis of capsaicinoids. researchgate.net It facilitates the condensation of vanillylamine, derived from the phenylpropanoid pathway, with a branched-chain acyl-CoA moiety from the fatty acid pathway. cas.czresearchgate.net This enzymatic reaction gives rise to the capsaicinoid molecule. The gene encoding this enzyme, AT3 (also known as Pun1), is considered a key determinant of pungency in peppers. doaj.orgnih.gov

The expression of the AT3 gene is highly tissue-specific and developmentally regulated, occurring predominantly in the placental tissue of the pepper fruit where capsaicinoids accumulate. cas.czuniprot.org Transcript levels of AT3 are positively correlated with the rate of capsaicinoid accumulation, typically peaking between 20 and 40 days post-anthesis before declining. cas.czmdpi.com Mutations in the Pun1/AT3 locus are the most common cause for the lack of pungency in non-pungent pepper varieties. doaj.org For example, a significant deletion in the promoter and first exon of the AT3 gene is found in many non-pungent cultivars, leading to an absence of the enzyme and, consequently, no capsaicinoid production. nih.gov Virus-induced gene silencing of AT3 has been shown to dramatically reduce capsaicin and dihydrocapsaicin (B196133) content, confirming its essential role in the pathway. cas.cznih.gov

Genetic Regulation of Capsaicinoid Production

The production of capsaicinoids is a genetically controlled trait, with a complex interplay of several genes and regulatory factors determining the pungency level of a pepper fruit. nih.gov

Identification of Genes Involved in Biosynthesis

The biosynthesis of capsaicinoids involves the convergence of the phenylpropanoid and the branched-chain fatty acid pathways. nih.gov A number of structural genes encoding the enzymes for these pathways have been identified through comparative gene expression studies in pungent and non-pungent chili peppers. nih.govnih.govtandfonline.com

Key genes in the capsaicinoid biosynthetic pathway include:

Pun1 (AT3): Encodes the putative acyltransferase (capsaicin synthase) that catalyzes the final condensation step. nih.govbohrium.com Its presence is a primary determinant of pungency. doaj.org

pAMT (putative aminotransferase): Involved in the conversion of vanillin to vanillylamine, a crucial precursor from the phenylpropanoid pathway. bohrium.commdpi.com Mutations in this gene can lead to the production of non-pungent capsinoids instead of capsaicinoids. mdpi.com

Kas (ketoacyl-ACP synthase): A key enzyme in the fatty acid elongation cycle for the branched-chain fatty acid pathway. dergipark.org.tr

BCAT (branched-chain amino acid aminotransferase): The first enzyme in the branched-chain fatty acid pathway. cas.cz

Acl (acyl carrier protein): A component of the fatty acid synthase complex. cas.cz

Pal (phenylalanine ammonia-lyase): An enzyme in the phenylpropanuanoid pathway. proquest.com

C4H (cinnamate 4-hydroxylase): Another key enzyme in the phenylpropanoid pathway. proquest.com

CoMT (caffeic acid O-methyltransferase): Also involved in the phenylpropanoid pathway. proquest.com

Silencing of these genes has been shown to decrease capsaicinoid content, highlighting their integral roles. cas.cztandfonline.com The whole-genome sequencing of Capsicum species has further elucidated the presence and organization of these and other related genes. tandfonline.comresearchgate.net

Genotype-Specific Variations in Capsaicin Levels

The concentration of capsaicinoids varies dramatically among different Capsicum species and cultivars, a direct consequence of genetic differences. nih.govjscimedcentral.com This variation is a key factor in the wide range of pungency levels observed in chili peppers, from non-pungent bell peppers to the extremely hot 'Carolina Reaper'. nih.govnih.gov

The primary genetic determinant of pungency is the Pun1 locus, which encodes the AT3 enzyme. doaj.orgnih.gov Pungent varieties possess a functional Pun1 allele, while non-pungent types have a recessive, non-functional allele, often due to a large deletion. nih.govnih.gov However, even among pungent genotypes, there is significant variation in capsaicinoid content, which is influenced by the expression levels of various biosynthetic genes and their regulators. mdpi.commdpi.com

| Genotype/Variety | Species | Total Capsaicinoids (mg/g dry weight) | Primary Capsaicinoids |

|---|---|---|---|

| Chiltepín | C. annuum | 31.84 | Capsaicin, Dihydrocapsaicin |

| Serrano | C. annuum | 18.05 | Capsaicin, Dihydrocapsaicin |

| Jalapeño | C. annuum | Data varies | Capsaicin, Dihydrocapsaicin |

| De árbol | C. annuum | Data varies | Capsaicin, Dihydrocapsaicin |

| Cayenne | C. annuum | 1.78 (FW) | Capsaicin |

| Ancho | C. annuum | 0.38 - 0.63 | Capsaicin, Dihydrocapsaicin |

| Guajillo | C. annuum | Data varies | Capsaicin, Dihydrocapsaicin |

| Bell Pepper | C. annuum | Not detectable | N/A |

| PI 631144 | C. frutescens | 0.465 (FW) | Capsaicin, Dihydrocapsaicin |

| Carolina Reaper II | C. chinense | 100 (with seeds) | Capsaicin, Dihydrocapsaicin |

Data compiled from multiple sources. nih.govjscimedcentral.comresearchgate.netmendelnet.cz (FW) indicates fresh weight.

Environmental and Developmental Influences on Capsaicinoid Metabolism

While genetics provides the blueprint for capsaicinoid production, the final concentration of these pungent compounds is significantly modulated by environmental conditions and the developmental stage of the fruit. nih.govresearchgate.net

The accumulation of capsaicinoids is a developmentally regulated process. The synthesis typically begins around 20 days post-anthesis (DPA), peaks between 30 and 40 DPA, and then may decline as the fruit fully ripens. researchgate.netmdpi.comjst.go.jp The expression of key biosynthetic genes, such as AT3, mirrors this pattern of accumulation. cas.cz

A variety of environmental factors can influence capsaicinoid metabolism:

Temperature: Higher temperatures generally tend to increase capsaicinoid levels in many pepper varieties. mdpi.comnih.gov This is likely due to the influence of temperature on the expression of capsaicin biosynthesis genes. nih.gov

Light: The effect of light intensity can be complex. Some studies report that shading can increase capsaicinoid levels, while others suggest high light intensity may reduce them, possibly by affecting enzyme activity. nih.govnih.govnih.gov

Water Availability: Water stress has been shown to increase the activity of enzymes like PAL and capsaicin synthase, leading to higher capsaicinoid accumulation. nih.govresearchgate.net

Nutrient Availability: Soil nitrogen levels have a positive correlation with capsaicinoid content. nih.gov

These factors can interact with the plant's genotype to produce a wide range of pungency levels for the same cultivar grown under different conditions. mdpi.comresearchgate.net

| Factor | Condition | Effect on Capsaicinoid Content | Reference |

|---|---|---|---|

| Developmental Stage | Peak accumulation at 30-40 DPA | Increase, then decrease | mdpi.comjst.go.jp |

| Temperature | Elevated temperatures | Increase in many cultivars | nih.gov |

| Light | Shading (50-70%) | Increase in some studies | nih.gov |

| Water Stress | Drought conditions | Increase | nih.govresearchgate.net |

| Nitrogen | Elevated soil nitrogen | Increase | nih.gov |

Effects of Soil Nutrients (e.g., Nitrogen)

The availability of nutrients in the soil, particularly nitrogen, plays a significant role in the synthesis of capsaicinoids. nih.gov Nitrogen is a crucial component of the capsaicin molecule, and its availability can directly impact the pungency of the pepper. nih.gov

Research has shown that the relationship between nitrogen application and capsaicinoid content is not always linear and can be influenced by the specific nitrogen concentration, the pepper cultivar, and the form of nitrogen supplied. mdpi.com Studies have indicated that both deficient and excessive nitrogen levels can lead to a decrease in capsaicinoid content. mdpi.compreprints.org

One study investigating the effect of different nitrogen fertilizer concentrations on two chili pepper varieties, 'Honglong 23' and 'Hongxi', found that a moderate application of urea (562.5 kg ha⁻¹) resulted in the highest capsaicinoid accumulation compared to both lower and higher application rates, as well as a no-nitrogen control. mdpi.com This optimal nitrogen level was associated with an increase in the activity of phenylalanine ammonia-lyase (PAL), a key enzyme in the capsaicinoid biosynthetic pathway, and a decrease in the activity of capsaicin-degrading enzymes like peroxidase (POD) and polyphenol oxidase (PPO). mdpi.com

Furthermore, the form of nitrogen is also a critical factor. A study found that a specific ratio of ammonium (NH₄⁺) to nitrate (NO₃⁻) (25:75) led to increased growth, development, and higher contents of capsaicin and dihydrocapsaicin in chili peppers. mdpi.com

The following interactive data table summarizes the findings of a study on the effect of different nitrogen fertilizer concentrations on the capsaicin content of two dried chili pepper varieties at 35 days after anthesis.

| Nitrogen Treatment | 'Honglong 23' Capsaicin Content (% increase vs. N0) | 'Hongxi' Capsaicin Content (% increase vs. N0) |

| N0 (No Nitrogen) | - | - |

| N2 (562.5 kg ha⁻¹ urea) | 160% (Bottom), 167.21% (Middle), 109.62% (Top) | 112.29% (Bottom), 153.51% (Middle), 45.69% (Top) |

Temporal and Spatial Biosynthesis Patterns

The biosynthesis and accumulation of capsaicinoids are highly regulated in terms of both timing (temporal) and location (spatial) within the chili pepper fruit. bohrium.comresearchgate.net

Temporal Patterns: The production of capsaicinoids is also developmentally regulated, with accumulation beginning after fruit set and peaking at a specific stage of fruit development. bohrium.comresearchgate.net Studies have shown that capsaicinoid content generally increases from the early stages of fruit development, reaches a maximum level, and then may decline as the fruit fully ripens.

A study on two different chili pepper varieties found that the capsaicinoid content followed a trend of being highest at 35 days after anthesis, followed by 50 days, and was lowest at 20 days. preprints.orgpreprints.org This indicates a specific window during fruit development when capsaicinoid biosynthesis is most active. The expression of genes involved in the capsaicinoid biosynthesis pathway, such as PAL, AT3, 4CL, C4H, COMT, and pAMT, has been shown to be consistent with the observed patterns of capsaicinoid accumulation. mdpi.comnih.gov

The following interactive data table illustrates the general temporal pattern of capsaicinoid accumulation in chili peppers.

| Days After Anthesis | Stage of Fruit Development | General Capsaicinoid Content |

| 20 | Early Green | Low |

| 35 | Mature Green | Peak |

| 50 | Ripe | Decreasing |

Pharmacological Mechanisms of Action of Capsaicin

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Interaction

The initial and most critical step in capsaicin's mechanism of action is its direct interaction with the TRPV1 receptor, a specialized ion channel.

TRPV1 as a Ligand-Gated Non-Selective Cation Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel, meaning it allows the passage of various positively charged ions across the cell membrane. oup.comnih.govnih.govresearchgate.net Structurally, TRPV1 is a tetrameric channel, with each of its four subunits comprising six transmembrane helices. oup.comnih.gov This structure forms a central pore through which ions can flow. When activated, TRPV1 permits the influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺), into the cell. oup.comnih.govdrugbank.com This movement of ions across the membrane leads to depolarization of the cell, which in the case of nociceptive neurons, results in the firing of action potentials and the subsequent sensation of pain and heat. oup.comnih.gov The permeability of TRPV1 to calcium is particularly significant, as calcium ions act as crucial second messengers in a variety of intracellular signaling pathways. nih.govrupress.org

Capsaicin (B1668287) as a Selective Agonist of TRPV1

Capsaicin is a highly selective and potent agonist of the TRPV1 receptor. oup.comnih.govnih.gov This selectivity is a key feature of its pharmacological profile, as it does not significantly activate other members of the TRPV channel family. oup.com The interaction between capsaicin and TRPV1 is responsible for the characteristic burning sensation produced by chili peppers. nih.gov While capsaicin is the most well-known exogenous agonist, the TRPV1 channel can also be activated by other stimuli, including noxious heat (temperatures above 43°C), acidic conditions (low pH), and certain endogenous lipids. nih.govdrugbank.comnih.gov The potent and selective activation of TRPV1 by capsaicin has made it an invaluable tool for studying the function of this receptor and a target for the development of analgesic drugs. oup.comnih.gov

Molecular Binding and Activation of TRPV1

The activation of the TRPV1 channel by capsaicin is initiated by the direct binding of the capsaicin molecule to the receptor. oup.comnih.gov Cryo-electron microscopy and computational modeling have revealed that capsaicin binds to a specific pocket located within the transmembrane domains of the TRPV1 channel. oup.comnih.govresearchgate.net This binding is a complex interaction mediated by both hydrogen bonds and van der Waals forces. oup.comnih.govbath.ac.uk

Upon binding, capsaicin induces a conformational change in the TRPV1 protein, which stabilizes the channel in its open state. oup.comnih.gov Research indicates a "pull-and-contact" mechanism involving the S4-S5 linker of the channel, which is crucial for coupling the binding of capsaicin to the opening of the channel's gate. oup.comnih.gov The capsaicin molecule itself adopts a "tail-up, head-down" configuration within the binding pocket. oup.comnih.gov Specific amino acid residues within the TRPV1 structure, such as Tyrosine 511 and Serine 512, have been identified as critical for the binding of capsaicin and the subsequent activation of the channel. researchgate.netfrontiersin.org

Calcium Influx and Intracellular Signaling via TRPV1

The binding of capsaicin to and activation of the TRPV1 receptor opens the non-selective cation channel, leading to a significant influx of calcium and sodium ions into the cell. oup.comnih.govdrugbank.comnih.gov This influx of positively charged ions causes a rapid depolarization of the cell membrane. drugbank.comnih.gov In sensory neurons, this depolarization can be sufficient to trigger an action potential, which then propagates along the nerve fiber to the central nervous system, where it is interpreted as a sensation of burning pain. oup.comnih.gov

The influx of calcium is a particularly important consequence of TRPV1 activation, as Ca²⁺ acts as a critical second messenger in a wide array of intracellular signaling cascades. nih.govrupress.orgmdpi.com This increase in intracellular calcium concentration can modulate the activity of various enzymes and proteins, leading to a range of cellular responses. mdpi.com The initial excitation of neurons by capsaicin is followed by a period of desensitization, where the neurons become less responsive to further stimuli. nih.gov This desensitization is thought to be, in part, mediated by the calcium influx through the TRPV1 channel itself. nih.govrupress.org

TRPV1-Dependent Signaling Pathways

The influx of calcium following TRPV1 activation by capsaicin triggers downstream signaling pathways that are dependent on this ion.

Involvement of Calcium-Dependent Enzymes (e.g., Calcineurin)

The rise in intracellular calcium concentration following TRPV1 activation can engage various calcium-dependent enzymes. One such enzyme is calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase. dovepress.com Calcineurin plays a role in the desensitization of the TRPV1 receptor. dovepress.com By dephosphorylating the TRPV1 channel, calcineurin can reduce its activity, contributing to the refractory period observed after initial capsaicin exposure. dovepress.com The inhibition of calcineurin has been shown to reverse the desensitization of TRPV1, suggesting that this phosphatase is a key component of the negative feedback loop that modulates TRPV1 activity. dovepress.com The activation of calcineurin by TRPV1-mediated calcium influx has also been implicated in other cellular processes, such as the regulation of gene expression and immune responses. nih.govresearchgate.net

Modulation of High Voltage-Activated Calcium Channels

Capsaicin has been shown to differentially modulate voltage-activated calcium channel (VACC) currents. nih.gov In cultured dorsal root ganglion (DRG) neurons of rats, capsaicin's effect is concentration-dependent; in small diameter neurons, the IC50 was determined to be 0.36 microM. nih.gov The compound shifts the current-voltage relation in a hyperpolarized direction, leading to an increased current between -40 and -10 mV and a decreased current between 0 and +50 mV. nih.gov

The modulation varies depending on the specific type of high voltage-activated (HVA) calcium channel. nih.govoup.com

L-type channels : Currents are shifted towards a hyperpolarized direction by 10 to 20 mV and are also reduced. nih.gov

N-type channels : Studies show varied effects, including a current shift, a reduction in current, or a combination of both. nih.gov Prolonged exposure to capsaicin can inhibit N-type (CaV2.2) calcium currents. oup.com Research has demonstrated that a two-minute treatment with capsaicin leads to a significant reduction in the cell surface expression of CaV2.2 channels in small and medium-diameter DRG neurons. oup.com

T-type channels : Currents are uniformly reduced across the voltage range without a significant shift. nih.gov

This differential impact suggests that capsaicin increases VACC currents at negative voltages while decreasing them at positive voltages. nih.gov The mechanism for this modulation can be linked to the activation of the TRPV1 receptor, which leads to calcium influx and subsequent activation of the calcium-dependent phosphatase, calcineurin. jneurosci.org This process can contribute to the desensitization of DRG neurons. oup.com

Table 1: Effect of Capsaicin on High Voltage-Activated Calcium Channels

| Channel Type | Effect of Capsaicin | Voltage Shift | Reference |

|---|---|---|---|

| L-type | Current reduction | Hyperpolarized (10-20 mV) | nih.gov |

| N-type | Current reduction and/or shift | Variable | nih.gov |

| T-type | Current reduction | No significant shift | nih.gov |

Depletion of Neuropeptides (e.g., Substance P)

Capsaicin is a neurotoxin capable of depleting sensory nerves of neuropeptides, most notably Substance P. nih.gov This depletion is a key mechanism behind its effects on sensory function. nih.govresearchgate.net Substance P is an eleven-amino-acid peptide involved in pain perception, vasodilation, and neurogenic inflammation. researchgate.netyoutube.com

The process of depletion involves several actions:

Release : Capsaicin potently and selectively causes the release of Substance P and other neuropeptides like calcitonin gene-related peptide from the presynaptic terminals of sensory neurons. nih.govnrf.com.au

Inhibition of Synthesis : The compound interferes with the synthesis of Substance P. nih.govyoutube.com It achieves this by impeding the retrograde transport of Nerve Growth Factor (NGF) to the sensory nerve cell bodies. nih.gov A sufficient supply of NGF at the site of protein synthesis is necessary for the production of Substance P; its decreased availability leads to a reduction in the peptide's synthesis. nih.gov

Depletion : Following the initial release and the subsequent failure of synthesis, the content of Substance P in the sensory nerves gradually diminishes until it is depleted. nih.govresearchgate.net

This depletion from central terminals of primary afferent neurons, such as those in the dorsal spinal cord, prevents the transmission of pain impulses to the brain. nih.govresearchgate.net Studies in neonatal rat medullary slice preparations showed that capsaicin-induced depletion of Substance P and glutamate (B1630785) diminished respiratory-related motor output, which could be restored by the subsequent application of Substance P. nih.gov

Inhibition of Piezo Proteins

Capsaicin can indirectly inhibit the function of mechanosensitive Piezo1 and Piezo2 channels. nih.govnih.gov This inhibition is not a result of direct binding to the Piezo proteins but is a downstream consequence of activating TRPV1 channels. nih.gov

The mechanism of inhibition is as follows:

TRPV1 Activation : Capsaicin activates TRPV1 channels, causing an influx of extracellular calcium (Ca²⁺). nih.govnih.gov

PLCδ Activation : The resulting increase in intracellular Ca²⁺ activates the enzyme phospholipase Cδ (PLCδ). nih.govnih.gov

Phosphoinositide Depletion : Activated PLCδ leads to the depletion of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and its precursor, phosphatidylinositol 4-phosphate (PI(4)P), from the plasma membrane. nih.govnih.gov

The activity of Piezo channels is dependent on the presence of these phosphoinositides. nih.gov Therefore, their depletion significantly reduces the activity of both Piezo1 and Piezo2 channels. nih.govnih.gov This TRPV1-mediated inhibition of Piezo channels has been observed in dorsal root ganglion neurons and in heterologous expression systems. nih.gov This mechanism may contribute to the analgesic effects of capsaicin, suggesting an interplay between chemical and mechanical sensation pathways. nih.gov

TRPV1-Independent Mechanisms of Action

At higher concentrations (typically 10 µM and above), capsaicin exhibits a range of effects that are not mediated by the TRPV1 receptor. frontiersin.org These actions are often attributed to its amphiphilic nature and its ability to interact with the cell membrane and various embedded proteins directly. researchgate.net

Alterations in Lipid Membrane Properties

As an amphiphilic molecule, capsaicin can insert itself into the lipid bilayer of cell membranes, thereby altering their physical properties. cornell.edunih.gov This interaction can modulate the function of numerous membrane proteins that are sensitive to their lipid environment. researchgate.netcornell.edu

Membrane Fluidity : Capsaicin's effect on membrane fluidity is complex and concentration-dependent. At lower micromolar concentrations, it tends to increase the fluidity of neuro-mimetic membranes by intercalating between phospholipid molecules and disrupting their packing. mdpi.commdpi.com At higher concentrations, it can have a rigidifying effect, possibly due to the interdigitation of phospholipid acyl chains. mdpi.com

Bilayer Elasticity : Studies have shown that capsaicin can decrease the stiffness of the lipid bilayer. cornell.edu This change in elasticity is sufficient to alter the conformation and function of embedded proteins, such as gramicidin (B1672133) A channels and voltage-dependent sodium channels. cornell.edu This effect on bilayer stiffness is shared by other amphiphiles, like Triton X-100, even though they may promote opposite lipid monolayer curvatures. cornell.edunih.gov

These alterations of the membrane's physical properties provide a basis for the widespread, TRPV1-independent regulation of membrane protein function by capsaicin. cornell.edu

Modulation of Voltage-Gated Ion Channels (e.g., Sodium Channels)

Capsaicin can directly modulate the function of voltage-gated sodium channels (VGSCs), an action that is independent of TRPV1 activation. cornell.edunih.gov This modulation is particularly evident at micro- to millimolar concentrations. cornell.edu

The primary mechanism for this modulation is the alteration of the lipid bilayer's elasticity, as described previously. cornell.edu By decreasing the stiffness of the membrane, capsaicin promotes the inactivation of VGSCs, which results in a use-dependent inhibition of the current. cornell.edu This effect has been observed in various preparations, including cultured trigeminal ganglion neurons where capsaicin inhibited action potentials and VGSCs only in capsaicin-sensitive neurons, suggesting a link to second messenger pathways in those cases. nih.govresearchgate.net However, the direct physical effect on the membrane provides a more general mechanism. cornell.edu

For instance, studies on the NaV1.5 channel, which is crucial for cardiac myocyte excitability, have shown that capsaicin can abolish pressure- and shear-mediated increases in peak current and shifts in voltage dependence, highlighting its role as a modulator of the channel's mechanosensitivity. tandfonline.comnih.gov

Table 2: TRPV1-Independent Effects of Capsaicin on Voltage-Gated Sodium Channels

| Finding | Mechanism | Consequence | Reference |

|---|---|---|---|

| Promotes VDSC inactivation | Decreases lipid bilayer stiffness | Use-dependent current inhibition | cornell.edu |

| Inhibits action potentials in sensitive neurons | Linked to second messengers (e.g., cAMP) | Reduced neuronal excitability | nih.gov |

Direct Binding to Enzymes and Transporters

Beyond its interaction with the lipid membrane, capsaicin can directly bind to and modulate the function of various intracellular enzymes and transporters. researchgate.net This binding is often to hydrophobic sites on these proteins.

One notable example is capsaicin's interaction with carbonic anhydrase (CA) isoenzymes. It has been shown to be an effective inhibitor of the cytosolic isoforms hCA I and hCA II. nih.gov Phenolic compounds like capsaicin bind to the enzyme's active site in a manner distinct from classical sulfonamide inhibitors, anchoring to the zinc-coordinated water molecule/hydroxide ion. nih.gov

Other research indicates capsaicin's ability to influence a variety of signaling pathways by interacting with key enzymes. For example, it can inhibit aortic valvular interstitial cell calcification by downregulating the NFκβ/AKT/ERK1/2 signaling pathway. researchgate.net It has also been shown to increase the expression of enzymes related to cholesterol metabolism and fatty acid oxidation, such as HMG-CoA reductase and CPT-1. mdpi.com Furthermore, capsaicin can enhance cellular antioxidant defense systems by affecting enzymes like glutathione (B108866) reductase and superoxide (B77818) dismutase. mdpi.com These interactions underscore the broad, promiscuous bioactivity of capsaicin at higher concentrations, extending far beyond its canonical action on TRPV1. frontiersin.org

Specific Signaling Pathways (e.g., PPARγ, LXRα)

Capsaicin exerts significant influence over various cellular processes by modulating specific signaling pathways, notably involving Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Liver X Receptor-alpha (LXRα). These nuclear receptors are critical regulators of lipid metabolism, inflammation, and cellular differentiation.

Research indicates that capsaicin's anti-inflammatory effects are, in part, mediated through the PPARγ/LXRα signaling axis. researchgate.netnih.gov Capsaicin has been shown to increase the expression of LXRα via the PPARγ pathway. researchgate.netnih.govfrontiersin.org The activation of LXRα subsequently blocks the expression of inflammatory genes mediated by Nuclear Factor-kappa B (NF-κB). nih.govfrontiersin.org This mechanism is highlighted by findings where the inactivation of LXRα with siRNA diminishes the inhibitory effect of capsaicin on the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharides (LPS). nih.govfrontiersin.org

The activation of PPARγ by capsaicin is not limited to inflammation. In human glioblastoma cells, capsaicin was found to induce the expression of PPARγ in a dose-dependent manner, suggesting a role in its anti-cancer potential. nih.gov Furthermore, the interplay between capsaicin and PPARγ extends to metabolic regulation. Studies have demonstrated that capsaicin can inhibit lipid accumulation and the expression of proteins related to adipocyte differentiation, such as PPARγ, in 3T3-L1 cells. acs.org Conversely, other research suggests that a combination of capsaicin and capsiate (B39960) can induce the "browning" of white adipocytes by elevating protein levels of PPARγ and β3-adrenergic receptor (β3-AR). acs.org

In the context of atherosclerosis, capsaicin's stimulation of PPARγ and LXRα is crucial. Dihydrocapsaicin (B196133), a major component of capsaicinoids, has been shown to up-regulate the gene levels of both PPARγ and LXRα, which are involved in regulating cholesterol elimination and inflammatory pathways. plos.org The activation of the PPARγ/LXRα signaling pathway can mitigate lipid accumulation in macrophages. researchgate.net However, the relationship is complex; some studies suggest that capsaicin's effects on macrophage-derived foam cells are partially mediated by the TRPV1 receptor and are independent of PPARγ activation. mdpi.com

Table 1: Effects of Capsaicin on PPARγ and LXRα Signaling Pathways

| Effect | Mechanism | Cell/Model System | Outcome |

|---|---|---|---|

| Increased LXRα Expression | Mediated through the PPARγ pathway | LPS-stimulated macrophages | Inhibition of NF-κB and pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α) nih.govfrontiersin.org |

| Induced PPARγ Expression | Dose-dependent induction | Human glioblastoma LN-18 cells | Potential augmentation of apoptosis nih.gov |

| Activated PPARγ/β3-AR Pathway | Elevated protein levels of PPARγ and β3-AR | 3T3-L1 white adipocytes | Induction of "browning" and improved lipid metabolism acs.org |

Inhibition of PKM2, LDHA, and COX-2

Capsaicin's pharmacological profile also includes the direct inhibition of key enzymes involved in cellular metabolism and inflammation, namely Pyruvate Kinase M2 (PKM2), Lactate Dehydrogenase A (LDHA), and Cyclooxygenase-2 (COX-2). These interactions contribute to its anti-inflammatory and anti-cancer activities, often in a manner independent of the TRPV1 receptor. nih.gov

Recent studies have identified PKM2 and LDHA as direct molecular targets of capsaicin. nih.govresearchgate.net These two enzymes are pivotal in the Warburg effect, a form of altered glucose metabolism characterized by increased glycolysis even in the presence of oxygen, which is a hallmark of many cancer cells and inflammatory macrophages. By directly binding to and inhibiting both PKM2 and LDHA, capsaicin can suppress this metabolic pathway. nih.gov This inhibition of aerobic glycolysis has been shown to alleviate the inflammatory response in sepsis models. nih.govresearchgate.net

The role of capsaicin in modulating the activity of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, is also well-documented. Research has shown that capsaicin inhibits the enzymatic activity of COX-2, leading to a dose-dependent reduction in the production of prostaglandin (B15479496) E2 (PGE2). nih.gov Interestingly, there are differing reports on its effect on COX-2 expression. One study in LPS-stimulated peritoneal macrophages found that capsaicin inhibited COX-2 activity without affecting its protein or mRNA expression levels. nih.gov However, another investigation demonstrated that capsaicin not only binds to COX-2 but also downregulates its expression both in vivo and in vitro. nih.govresearchgate.net In silico docking studies further support a direct interaction, showing that capsaicin can fit into the active pocket of the COX-2 enzyme. researchgate.net

Table 2: Inhibitory Actions of Capsaicin on Key Enzymes

| Enzyme Target | Mechanism of Action | Biological Context | Reported Effect |

|---|---|---|---|

| Pyruvate Kinase M2 (PKM2) | Direct binding and inhibition | Inflammatory macrophages | Suppression of the Warburg effect, anti-inflammatory response nih.govresearchgate.net |

| Lactate Dehydrogenase A (LDHA) | Direct binding and inhibition | Inflammatory macrophages | Suppression of the Warburg effect, anti-inflammatory response nih.govresearchgate.net |

Cellular and Molecular Effects of Capsaicin

Capsaicin-Induced Desensitization

Capsaicin-induced desensitization refers to the reduced responsiveness of sensory neurons to subsequent stimuli after initial or prolonged exposure to capsaicin (B1668287). nih.govnih.gov This phenomenon is crucial to the analgesic properties of capsaicin. nih.govcas.cz

Mechanisms of Neurosensory Desensitization

Neurosensory desensitization induced by capsaicin is a complex process involving multiple intracellular signaling pathways. nih.gov The primary target, TRPV1, is a non-selective cation channel permeable to both sodium and calcium ions. physiology.org Upon capsaicin binding, TRPV1 opens, leading to an influx of Ca2+ into the neuron. cas.czphysiology.orgpatsnap.com This increase in intracellular calcium is a key trigger for desensitization. cas.czphysiology.orgnih.gov

Several mechanisms contribute to this desensitization. One involves the dephosphorylation of TRPV1. nih.gov Protein kinase A (PKA) and Ca2+-calmodulin-dependent kinase II can phosphorylate TRPV1, and subsequent dephosphorylation by the phosphatase calcineurin (PP2B) contributes to desensitization. nih.govpnas.org Additionally, the Ca2+-binding protein calmodulin has been shown to bind to a segment in the C-terminus of TRPV1, and disruption of this binding segment prevents desensitization. pnas.org

Prolonged exposure to capsaicin can also lead to the internalization of TRPV1 receptors from the cell surface to intracellular compartments. nih.gov This withdrawal of receptors from the plasma membrane contributes to a reduced response to further stimulation. nih.gov

Role of Extracellular Calcium in Desensitization

Extracellular calcium plays a critical role in capsaicin-induced desensitization. cas.cznih.govjneurosci.org The influx of extracellular Ca2+ through activated TRPV1 channels is a primary trigger for the intracellular events that lead to desensitization. cas.czphysiology.orgnih.gov Studies have shown that reducing the extracellular Ca2+ concentration significantly diminishes both acute desensitization (diminished response during constant capsaicin exposure) and tachyphylaxis (diminished response to successive applications of capsaicin). nih.gov Chelation of intracellular Ca2+ also attenuates desensitization, further highlighting the importance of intracellular calcium levels, which are elevated by extracellular calcium influx. nih.gov

The Ca2+ influx through TRPV1 can initiate Ca2+-dependent signaling pathways, including the activation of calcineurin and the binding of calmodulin, which contribute to the desensitization process. cas.czpnas.orgfrontiersin.org This calcium-dependent mechanism is considered a feedback loop that may protect the neuron from excessive calcium overload. cas.czmdpi.com

Reversible and Permanent Desensitization Phenomena

Capsaicin-induced desensitization can manifest as both reversible and, in some cases, seemingly permanent phenomena, although the line between the two can be ill-defined. frontiersin.org Desensitization following exposure to lower concentrations or brief applications of capsaicin is generally reversible. frontiersin.orgmdpi.com This reversible desensitization is attributed to mechanisms like receptor internalization and changes in the phosphorylation state of TRPV1. nih.govmdpi.com

However, prolonged exposure or exposure to high concentrations of capsaicin can lead to a more persistent state of reduced responsiveness. nih.govoup.com This can involve more profound changes, including potential structural alterations in nerve terminals, although these are often still considered reversible over longer time scales due to nerve regeneration. mdpi.comoup.comconsensus.app The duration and concentration of capsaicin exposure are key factors determining the extent and persistence of desensitization. mdpi.com

Defunctionalization of Sensory Nerve Endings

High concentrations of capsaicin or repeated applications can lead to a state referred to as "defunctionalization" of nociceptor fibers. nih.govpatsnap.comconsensus.app This involves a persistent local effect on cutaneous nociceptors, characterized by reduced spontaneous activity and a loss of responsiveness to a variety of sensory stimuli. oup.com

Defunctionalization is thought to result from multiple effects, including a temporary loss of membrane potential, altered nerve fiber phenotype due to impaired transport of neurotrophic factors, and reversible retraction of epidermal and dermal nerve fiber terminals. oup.comconsensus.app While often described as defunctionalization, this process is closely related to and can be considered a more pronounced form of desensitization, particularly at the nerve terminal level. oup.comconsensus.app Calcium influx through TRPV1 and subsequent intracellular events, including potential mitochondrial dysfunction, are implicated in the mechanisms underlying defunctionalization. oup.commdpi.com

Apoptosis Induction in Cancer Cells

Beyond its effects on sensory neurons, capsaicin has demonstrated the ability to induce apoptosis (programmed cell death) in a variety of cancer cell types. nih.govopenbiochemistryjournal.comiiarjournals.org This effect is mediated through several pathways, with a significant role attributed to the modulation of intracellular calcium levels. nih.govopenbiochemistryjournal.comiiarjournals.org

Accumulation of Intracellular Ca2+

A key mechanism by which capsaicin induces apoptosis in cancer cells is through the elevation of intracellular Ca2+ levels. nih.govnih.goviiarjournals.org While capsaicin is a known agonist of TRPV1, its apoptotic activity in some cancer cell lines, such as small cell lung cancer (SCLC) cells, has been shown to be independent of TRPV1 and instead mediated by other TRPV channels, such as TRPV6. nih.gov Activation of these channels by capsaicin leads to an influx of extracellular Ca2+ and/or release of Ca2+ from intracellular stores, resulting in an accumulation of calcium within the cell. nih.goviiarjournals.orgunair.ac.id

This increase in intracellular calcium triggers downstream events that promote apoptosis. These can include the activation of calcium-dependent proteases like calpains, which can cleave various cellular proteins essential for cell survival. nih.govopenbiochemistryjournal.com Elevated intracellular calcium can also contribute to mitochondrial dysfunction, leading to the release of pro-apoptotic factors such as cytochrome c and the activation of caspases, key executioners of the apoptotic pathway. openbiochemistryjournal.comiiarjournals.org Studies in human leukemia HL-60 cells, for example, have shown that capsaicin-induced apoptosis is associated with increased intracellular Ca2+ production, decreased mitochondrial membrane potential, and activation of caspase-3. iiarjournals.org Chelation of intracellular Ca2+ has been shown to significantly inhibit capsaicin-induced apoptosis in these cells. iiarjournals.org

Generation of Reactive Oxygen Species (ROS)

Capsaicin has been shown to induce the generation of reactive oxygen species (ROS) in various cell types, particularly cancer cells. This effect is considered a potential mechanism contributing to its observed anti-tumor activities. The generation of ROS by capsaicin can occur through several mechanisms. One proposed mechanism involves the inhibition of mitochondrial electron transport chain complexes, specifically complex I and complex III. researchgate.netplos.orgaacrjournals.org This disruption of electron flow leads to the production of superoxide (B77818) radicals and hydrogen peroxide. openbiochemistryjournal.complos.orgmdpi.com Studies in pancreatic cancer cells, for instance, have demonstrated that capsaicin treatment significantly reduces the activity of complex I and complex III, resulting in increased ROS generation. researchgate.netaacrjournals.org This increase in ROS can subsequently lead to oxidative stress. researchgate.net The generation of ROS by capsaicin has been observed in various cancer cell lines, including colon cancer and hepatocellular carcinoma cells. plos.orgnih.gov The relationship between capsaicin exposure and ROS generation appears complex, and while high levels of ROS can induce cell death in normal cells, it has been suggested that capsaicin induces even higher levels of intracellular ROS in cancerous cells, contributing to apoptosis induction. mdpi.com

Disruption of Mitochondrial Membrane Potential

A significant cellular effect of capsaicin is the disruption of mitochondrial membrane potential (ΔΨm). This disruption is closely linked to the generation of ROS and plays a crucial role in initiating the mitochondrial-dependent apoptotic pathway. Studies have shown that capsaicin treatment leads to a decrease in mitochondrial membrane potential in various cancer cell lines, including colon cancer cells and pancreatic cancer cells. plos.orgplos.orgnih.govjcancer.org This reduction in ΔΨm is an indicator of mitochondrial dysfunction and disruption of the mitochondrial membrane's functional structure. nih.govjcancer.org The dissipation of mitochondrial membrane potential facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. plos.orgjcancer.orgnih.gov This release is a critical step in activating the caspase cascade, ultimately leading to apoptosis. plos.orgjcancer.orgnih.gov Research suggests that the capsaicin-mediated disruption of mitochondrial membrane potential can be attenuated by antioxidants, further supporting the role of ROS in this process. plos.org

Activation of Caspases and Calpain Pathways

Capsaicin has been shown to activate key enzymatic pathways involved in apoptosis, namely caspases and calpains. Caspases are a family of cysteine proteases that play central roles in the execution phase of apoptosis. Capsaicin treatment has been found to induce the activation of various caspases, including caspase-3, caspase-7, and caspase-9, in different cancer cell lines. plos.orgnih.govjcancer.orgnih.gov Activation of caspase-3, a major executioner caspase, is often considered a hallmark of apoptotic cell death. nih.gov The activation of caspase-9 is typically associated with the intrinsic, mitochondria-mediated apoptotic pathway, which is triggered by the release of cytochrome c due to mitochondrial membrane potential disruption. plos.orgjcancer.orgnih.goviiarjournals.org

In addition to caspases, capsaicin also influences the activity of calpains. Calpains are calcium-activated cysteine proteases that are involved in various cellular processes, including apoptosis. jcancer.orgnih.gov Studies have demonstrated that capsaicin treatment can lead to increased intracellular calcium levels, which in turn activates calpain activity. jcancer.orgnih.gov This calpain activation can contribute to the apoptotic signaling cascade. jcancer.orgnih.gov For example, research in human small cell lung cancer cells showed that capsaicin increased the activity of calpain 1 and 2, and this activation was downstream of the TRPV6 receptor. researchgate.net Calpain activation has been implicated in the cleavage of pro-apoptotic proteins like Bid and the translocation of apoptosis-inducing factor (AIF), further promoting the mitochondrial apoptotic pathway. nih.gov The activation of both caspases and calpains highlights the multifaceted nature of capsaicin's pro-apoptotic effects.

Modulation of Cell Cycle Progression (e.g., G0/G1 arrest)

Capsaicin has been observed to modulate cell cycle progression, frequently inducing cell cycle arrest at specific phases, most notably the G0/G1 phase. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. By inducing cell cycle arrest, capsaicin can inhibit the proliferation of cancer cells. Studies in various cancer cell lines, including colon cancer, bladder cancer, and prostate cancer cells, have demonstrated that capsaicin treatment leads to an accumulation of cells in the G0/G1 phase. nih.govfrontiersin.orgdntb.gov.uaspandidos-publications.com This arrest prevents cells from progressing into the S phase, where DNA replication occurs.

The induction of G0/G1 arrest by capsaicin is often associated with the modulation of key cell cycle regulatory proteins. For instance, capsaicin treatment has been shown to increase the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. nih.govfrontiersin.orgopenbiochemistryjournal.com p21 plays a crucial role in regulating the transition from G1 to S phase by inhibiting the activity of cyclin-CDK complexes, such as cyclin E-CDK2 and cyclin D-CDK4/6. nih.govfrontiersin.orgrvaprostatecancersupport.org By upregulating p21, capsaicin effectively puts a brake on cell cycle progression. nih.gov The p53 tumor suppressor protein is often involved in this process, as it can transcriptionally activate p21 expression. nih.govfrontiersin.orgopenbiochemistryjournal.com While G0/G1 arrest is a common effect, some studies have also reported capsaicin inducing arrest at the G2/M phase in certain cancer cell types, suggesting that the specific effect on the cell cycle can vary depending on the cell context. frontiersin.org

Regulation of Apoptotic and Anti-Apoptotic Proteins (e.g., p53, Bax)

Capsaicin exerts its pro-apoptotic effects, in part, by regulating the expression and activity of proteins that promote or inhibit apoptosis. Key players in this intricate balance include the tumor suppressor protein p53 and members of the Bcl-2 protein family, such as Bax and Bcl-2.

Research indicates that capsaicin can stabilize and activate p53. nih.govdovepress.com Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic genes and cell cycle regulators like p21 and Bax. iiarjournals.orgnih.govopenbiochemistryjournal.com Studies in colon cancer cells have shown that capsaicin treatment leads to increased levels of p53 and enhanced its transcriptional activity, which in turn increases the expression of Bax and p21. nih.govopenbiochemistryjournal.com The involvement of p53 in capsaicin-induced apoptosis is further supported by findings that knockdown of p53 can impair capsaicin-mediated apoptosis. nih.gov

Bax is a pro-apoptotic protein that promotes the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway. jcancer.orgnih.govopenbiochemistryjournal.com Capsaicin treatment has been consistently shown to increase Bax expression in various cancer cell lines. openbiochemistryjournal.comjcancer.orgiiarjournals.orgopenbiochemistryjournal.com Conversely, Bcl-2 is an anti-apoptotic protein that inhibits the release of cytochrome c and prevents apoptosis. Studies have reported that capsaicin can downregulate the expression of Bcl-2. jcancer.orgiiarjournals.org The altered ratio of Bax to Bcl-2, favoring the pro-apoptotic Bax, contributes to the induction of apoptosis by capsaicin. jcancer.orgiiarjournals.org This modulation of the delicate balance between pro- and anti-apoptotic proteins underscores a key mechanism by which capsaicin promotes programmed cell death in cancer cells.

Modulation of Intracellular Signaling Pathways

Capsaicin's effects extend to the modulation of various intracellular signaling pathways that govern cellular responses, including inflammation, proliferation, and survival.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling pathway involved in regulating inflammation, immune responses, cell proliferation, and survival. Aberrant activation of NF-κB is frequently observed in cancer and inflammatory diseases. Capsaicin has been demonstrated to inhibit the NF-κB pathway in various cell types. nih.govmdpi.comportlandpress.comdovepress.comhogrefe.com

Inhibition of NF-κB by capsaicin can occur through several mechanisms. One mechanism involves the inhibition of IκB-α degradation and phosphorylation. nih.gov IκB-α is an inhibitory protein that sequesters NF-κB in the cytoplasm. Phosphorylation and subsequent degradation of IκB-α allow NF-κB to translocate to the nucleus and activate the transcription of target genes. hogrefe.com By inhibiting these steps, capsaicin prevents NF-κB nuclear translocation and activation. nih.govdovepress.comhogrefe.com Studies have shown that capsaicin treatment reduces the levels of phosphorylated IκB-α and inhibits the nuclear localization of the NF-κB p65 subunit. portlandpress.comdovepress.comhogrefe.com

The inhibition of the NF-κB pathway by capsaicin leads to a reduction in the expression of pro-inflammatory cytokines and other genes regulated by NF-κB, such as TNF-α and IL-6. nih.govmdpi.comhogrefe.com This inhibitory effect on NF-κB signaling contributes to capsaicin's anti-inflammatory and potential anti-cancer activities by suppressing pathways that promote cell survival and proliferation. mdpi.comdovepress.com

MAPK Pathway Modulation (ERK1/2, JNK, p38)

Capsaicin has been shown to modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in regulating various cellular responses, including proliferation, differentiation, and apoptosis. The effects of capsaicin on the different branches of the MAPK pathway—ERK1/2, JNK, and p38—can vary depending on the cell type and concentration of capsaicin used.

In human gastric cancer cells, capsaicin treatment decreased the expression of phosphorylated ERK1/2, JNK, and p38 MAPK in a dose-dependent manner, while the total protein levels remained unchanged. spandidos-publications.com This suggests that capsaicin inhibits the activation of these kinases in this specific cell type. Similarly, in osteosarcoma cell lines (MG63, 143B, and HOS), capsaicin treatment led to the inactivation (downregulation of phosphorylation) of ERK1/2 and p38 pathways at concentrations starting at 100 µM. nih.gov However, at a higher concentration (250 µM), capsaicin induced apoptosis, which was associated with the activation (increased phosphorylation) of the JNK pathway. nih.gov